5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-piperidin-3-yl-3-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-4-9-12-10(14-13-9)8-5-3-6-11-7-8/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMTUNLAPUDTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639915 | |
| Record name | 3-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-18-7 | |
| Record name | 3-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole typically involves the cyclocondensation of arylamidoximes with aldehydes. For instance, the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole can be achieved by the manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form dihydro-oxadiazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological activities and applications.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antitumor properties. For instance, derivatives of 5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that these derivatives can act as agonists for human caseinolytic protease P (HsClpP), which is implicated in hepatocellular carcinoma treatment .
Antibacterial and Antifungal Properties
The compound has shown promising results against various bacterial strains. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating low minimum inhibitory concentration (MIC) values .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 10 |
| 2 | Escherichia coli | 15 |
| 3 | Candida albicans | 25 |
Anti-inflammatory Effects
This compound derivatives have been evaluated for their anti-inflammatory properties. In animal models of inflammation induced by carrageenan, these compounds exhibited significant reduction in paw edema compared to standard anti-inflammatory drugs like Indomethacin .
Case Study 1: Anticancer Potential
A recent study focused on the synthesis of new oxadiazole derivatives and their evaluation against various cancer cell lines. The findings indicated that certain derivatives significantly inhibited cell growth in hepatocellular carcinoma models. Notably, the compound's mechanism of action involved the modulation of apoptotic pathways through HsClpP activation .
Case Study 2: Antibacterial Efficacy
In another investigation, a series of piperidine-substituted oxadiazoles were synthesized and screened for antibacterial activity. The results showed that these compounds had superior activity against resistant strains of bacteria compared to traditional antibiotics. The study highlighted the potential for developing new antibacterial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, making it a potential candidate for antibacterial and antiviral therapies .
Comparison with Similar Compounds
5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole
- Structural Difference : Replaces the piperidine ring with a smaller azetidine (four-membered) ring.
- Molecular Formula : C₈H₁₃N₃O (vs. C₁₁H₁₈N₄O for the piperidinyl analog).
- Azetidine’s strained ring may increase reactivity or alter conformational flexibility, impacting binding affinity in drug design .
5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole
- Structural Difference : Substitutes the piperidin-3-yl group with a chloromethyl (-CH₂Cl) group.
- Molecular Formula : C₆H₉ClN₂O.
- Key Properties :
- Reactive chloromethyl group enables further functionalization (e.g., nucleophilic substitution).
- Hazardous properties: Classified with GHS hazard statements H314 (skin corrosion) and H335 (respiratory irritation) .
- Lower molecular weight (160.60 g/mol) compared to the piperidinyl compound, suggesting differences in pharmacokinetics .
5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole Hydrochloride
- Structural Difference : Replaces the propyl group with a methyl group and exists as a hydrochloride salt.
- Key Properties: Hydrochloride salt form improves aqueous solubility, enhancing bioavailability for in vitro assays.
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole
- Structural Difference : Incorporates a complex sulfonylphenylpyridine-piperidine hybrid substituent.
- Key Properties :
Comparative Data Table
Biological Activity
5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a piperidine ring and an oxadiazole moiety, which contribute to its biological properties. The oxadiazole ring is known for its role in various pharmacological activities, including antimicrobial and anticancer effects.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole structures often exhibit inhibitory effects on various enzymes. For instance, derivatives have shown significant inhibition of acetylcholinesterase (AChE) and urease, which are critical targets for treating neurological disorders and infections respectively .
- Antimicrobial Activity : Studies indicate that oxadiazole derivatives possess antibacterial properties against a range of pathogens. For example, derivatives have demonstrated efficacy against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
- Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Research suggests that it may act as an agonist for human caseinolytic protease P (HsClpP), promoting apoptosis in cancer cells .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
1. Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various oxadiazole derivatives, this compound was found to exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis , with MIC values ranging from 4 to 8 µM . This highlights its potential as a lead compound in the development of new antimycobacterial agents.
2. Anticancer Activity
Another study focused on the anticancer potential of HsClpP agonists revealed that derivatives similar to this compound could induce mitochondrial stress in cancer cells, leading to increased apoptosis rates . This suggests a promising avenue for further research into its application in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for 5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole?
A common approach involves cyclocondensation reactions using hydroxylamine derivatives and nitriles. For example, refluxing intermediates with piperidine and triethylamine under controlled conditions can yield the oxadiazole core. Post-synthetic modifications, such as alkylation at the 3-position, can introduce the propyl group. Purification typically involves flash chromatography or recrystallization to achieve >95% purity .
Q. How can researchers verify the structural identity and purity of this compound?
Structural confirmation requires a combination of spectroscopic methods:
- NMR : H and C NMR to confirm substituent positions (e.g., piperidin-3-yl and propyl groups).
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (CHNO).
- HPLC : Use a C18 column with a buffer solution (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm for purity assessment .
Q. What are the key stability considerations for storage and handling?
The compound is hygroscopic and sensitive to light. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability studies indicate degradation <2% over 6 months under these conditions. Monitor via periodic HPLC analysis to detect hydrolytic byproducts (e.g., oxadiazole ring-opening) .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modified propyl chains (e.g., branched or fluorinated alkyl groups) to assess hydrophobic interactions.
- Piperidine ring modifications : Introduce substituents at the piperidine nitrogen (e.g., methyl, acetyl) to study steric and electronic effects.
- Biological assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR for binding affinity measurements. Comparative IC values can highlight critical structural motifs .
Q. What computational strategies are suitable for predicting biological activity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., docking into ATP-binding pockets).
- QSAR modeling : Train models on datasets of oxadiazole derivatives to predict logP, solubility, and bioactivity.
- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize analogs .
Q. How can analytical challenges in quantifying trace impurities be addressed?
- LC-MS/MS : Employ a gradient elution method with 0.1% formic acid in water/acetonitrile to separate and identify low-abundance impurities (e.g., unreacted nitrile precursors).
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to generate degradation products. Use QTOF-MS for structural elucidation of unknown peaks .
Q. What experimental controls are critical in pharmacological evaluations?
- Positive controls : Include known inhibitors/agonists of the target pathway (e.g., staurosporine for kinase assays).
- Solvent controls : Account for DMSO effects on cell viability (keep final concentration ≤0.1%).
- Counter-screens : Test against off-target receptors (e.g., hERG channel) to assess selectivity .
Methodological Notes
- Synthesis optimization : Replace traditional heating with microwave-assisted synthesis to reduce reaction times from hours to minutes .
- Data contradiction resolution : If biological activity diverges between in vitro and in vivo models, validate target engagement using PET tracers or Western blotting for downstream biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
